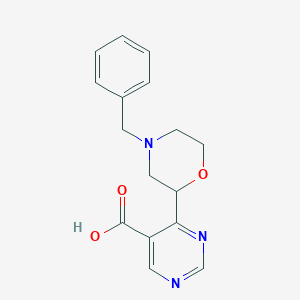
4-(4-Benzylmorpholin-2-yl)pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Benzylmorpholin-2-yl)pyrimidine-5-carboxylic acid, also known as 4-BMP-5-CA, is a synthetic compound that has become increasingly popular in scientific research due to its ability to act as an inhibitor in biochemical and physiological processes. This compound has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Synthesis and Applications in Medicinal Chemistry
The pyranopyrimidine core, related to 4-(4-Benzylmorpholin-2-yl)pyrimidine-5-carboxylic acid, is integral in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Recent research emphasizes the importance of 5H-pyrano[2,3-d]pyrimidine scaffolds, which have wide applicability and have been extensively investigated. The development of these scaffolds is challenging due to structural complexities. Hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts play a crucial role in the synthesis of these structures, leading to the development of lead molecules with significant catalytic applications (Parmar, Vala, & Patel, 2023).
Optoelectronic Materials
Quinazolines and pyrimidines, closely related to 4-(4-Benzylmorpholin-2-yl)pyrimidine-5-carboxylic acid, are known for their broad spectrum of biological activities and are extensively researched for their applications in electronic devices. Their incorporation into π-extended conjugated systems is highly valuable for creating novel optoelectronic materials. Compounds including a quinazoline or pyrimidine ring in their scaffold have shown promising applications related to photo- and electroluminescence, making them suitable for fabricating materials for organic light-emitting diodes and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Anti-inflammatory Activities
Pyrimidine derivatives exhibit a range of pharmacological effects including anti-inflammatory properties. The anti-inflammatory effects of pyrimidines are attributed to their inhibitory action against vital inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α. Recent developments in the synthesis and understanding of structure–activity relationships (SARs) of pyrimidine derivatives have led to the creation of novel analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).
Propriétés
IUPAC Name |
4-(4-benzylmorpholin-2-yl)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16(21)13-8-17-11-18-15(13)14-10-19(6-7-22-14)9-12-4-2-1-3-5-12/h1-5,8,11,14H,6-7,9-10H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOQCODVRRQKBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C3=NC=NC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylmorpholin-2-yl)pyrimidine-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1383103.png)
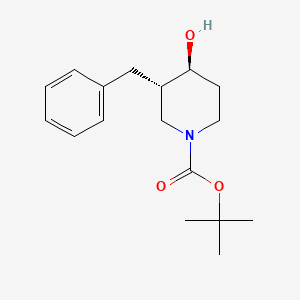
![tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1383107.png)

![5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383110.png)

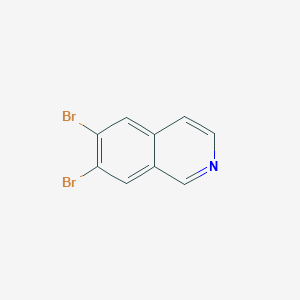
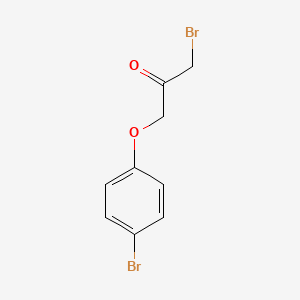
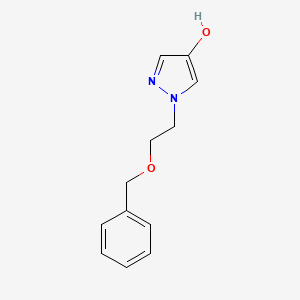
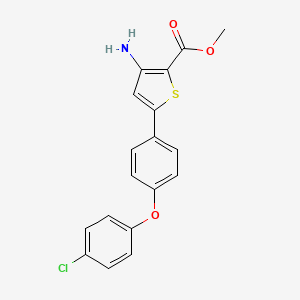
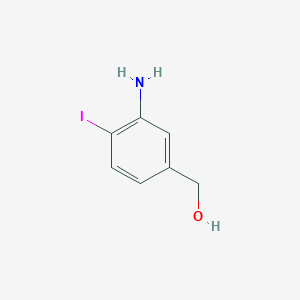
![1'-Benzyl 1-tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1383122.png)
![tert-Butyl ((2-benzyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate](/img/structure/B1383123.png)
![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383125.png)